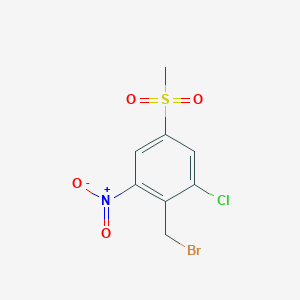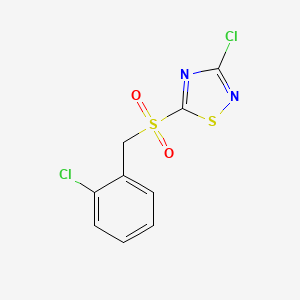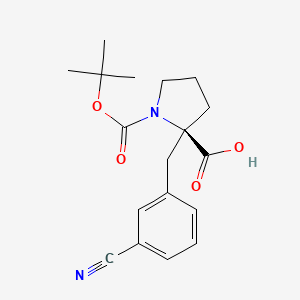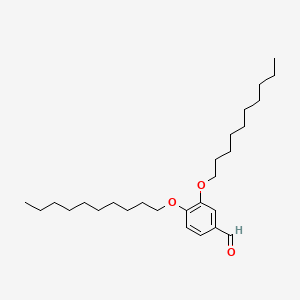
3,4-Didecoxybenzaldehyde
説明
3,4-Didecoxybenzaldehyde (DDB) is an organic compound with the molecular formula C16H20O2. It is a colorless to pale yellow liquid that has a strong odor. DDB is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
科学的研究の応用
Electrocatalysis and Redox-Active Films
Research into the electropolymerization of dihydroxybenzaldehydes, which are structurally related to 3,4-Didecoxybenzaldehyde, has shown applications in creating stable redox-active films. These films exhibit catalytic activity towards the oxidation of NADH, a crucial reaction in biosensor development for biochemical analyses. The process involves the oxidative electrodeposition of dihydroxybenzaldehyde derivatives onto electrode surfaces, indicating potential applications in electrocatalysis and sensor technology (Pariente, Lorenzo, & Abruña, 1994); (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Polymerization Techniques
The reversible addition fragmentation chain transfer (RAFT) polymerization of vinylbenzaldehyde derivatives represents another field of application. This method allows for the synthesis of polymers with well-defined structures and reactive aldehyde groups, which can be further utilized in creating block copolymers. Such polymers have potential applications in material science, drug delivery systems, and as functional coatings (Sun, Cheng, & Wooley, 2007).
Material Science and Liquid Crystal Synthesis
In material science, the synthesis and characterization of benzylidene-based molecules, including derivatives like 4-heptyloxybenzaldehyde and 4-dodecyloxybenzaldehyde, have been explored. These compounds are investigated for their liquid crystal properties, indicating applications in display technologies and optical devices. The synthesis involves condensation reactions to produce compounds with varying mesophase behavior, showcasing the versatility of benzaldehyde derivatives in designing materials with specific optical properties (Jamain & Khairuddean, 2021).
特性
IUPAC Name |
3,4-didecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)23-27(26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNWOUQGKEWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369292 | |
| Record name | 3,4-didecoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didecoxybenzaldehyde | |
CAS RN |
118468-34-1 | |
| Record name | 3,4-didecoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)
![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)
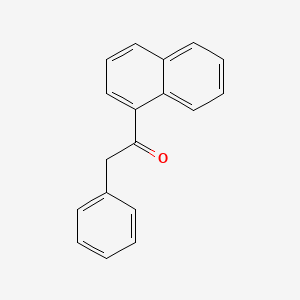
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1607602.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)

![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)

